![molecular formula C10H16N2O2 B2958958 5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1303797-61-6](/img/structure/B2958958.png)
5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N2O2/c1-4-8(5-2)12-7(3)6-9(11-12)10(13)14/h6,8H,4-5H2,1-3H3,(H,13,14) . This indicates that the compound has a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is bonded to a carboxylic acid group, and the other two are bonded to a methyl group and a pentan-3-yl group .Physical And Chemical Properties Analysis
5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed .Scientific Research Applications
Synthesis Methodologies
5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid derivatives have been synthesized through various methodologies, demonstrating the compound's versatility in organic synthesis. For instance, the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid from diethyl oxalate and 2-pentanone, characterized by IR, 1H NMR, and elemental analysis, highlights a pathway to pyrazole derivatives with significant yields (Heng, 2004). Additionally, regioselective synthesis under solvent-free conditions for novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines showcases innovative methods to obtain these compounds with good to excellent yields (Quiroga et al., 2007).
Structural and Spectral Investigations
The structural and spectral properties of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were explored through combined experimental and theoretical studies. The research included characterizations by 1H and 13C NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction, complemented by density functional theory (DFT) calculations. These studies provide valuable insights into the electronic structures and potential reactivity of these compounds (Viveka et al., 2016).
Coordination Polymers and Metal Complexes
Research has also focused on the development of d10 metal coordination polymers constructed from semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. These polymers, assembled with Zn(II) and Cd(II) ions, exhibit diverse structural motifs and potential applications in materials science, showcasing the compound's utility in constructing novel coordination architectures (Cheng et al., 2017).
Novel Synthetic Routes
Innovative synthetic routes have been explored for fully functionalized pyrazolo[3,4-b]pyridines, demonstrating the compound's potential in generating functionalized products with significant yields and exploring the scope and mechanism of these novel cyclocondensation reactions (Charris-Molina et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-methyl-1-pentan-3-ylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-8(5-2)12-7(3)9(6-11-12)10(13)14/h6,8H,4-5H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWBVUNRENAZLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=C(C=N1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid |
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